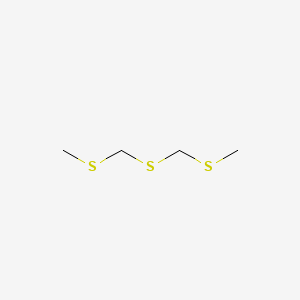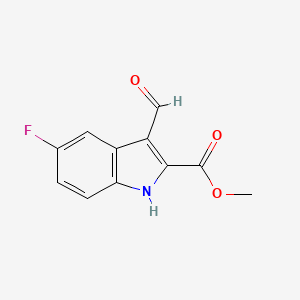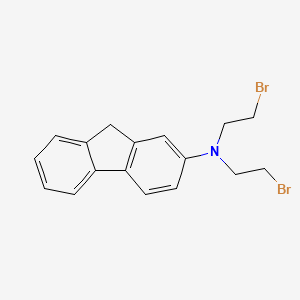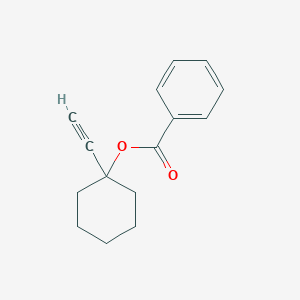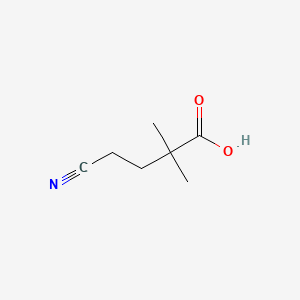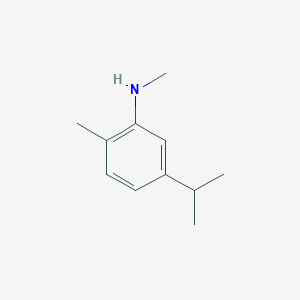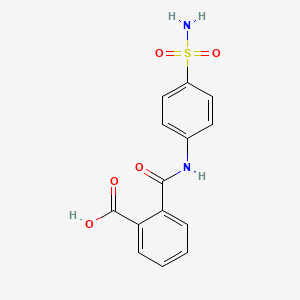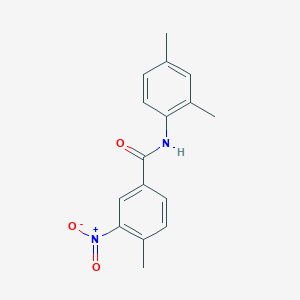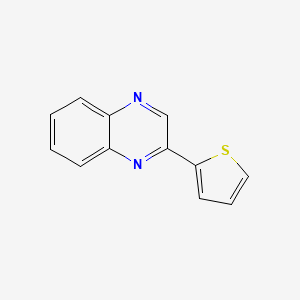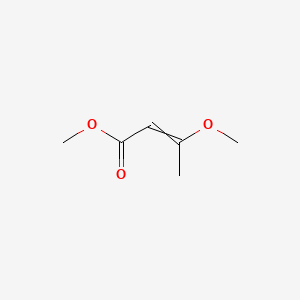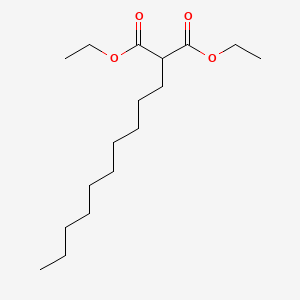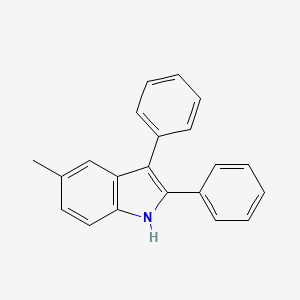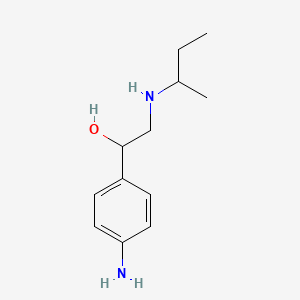
Amiterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Amiterol can be synthesized through a multi-step process involving the reaction of benzyl chloride with isobutylamine to form an intermediate, which is then reacted with formaldehyde and ammonium chloride to yield the final product . The reaction conditions typically involve heating the reactants under reflux and using a suitable solvent such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Amiterol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can yield amines or other reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various amines, quinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Amiterol has a wide range of scientific research applications, including:
Mechanism of Action
Amiterol exerts its effects by binding to specific receptors in the respiratory system, leading to the relaxation of bronchial smooth muscles and improved airflow . The molecular targets include beta-2 adrenergic receptors, which are part of the sympathetic nervous system . The activation of these receptors triggers a cascade of intracellular signaling pathways that result in bronchodilation .
Comparison with Similar Compounds
Similar Compounds
Salbutamol: Another bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease.
Terbutaline: A bronchodilator with similar therapeutic effects.
Formoterol: A long-acting bronchodilator used for similar indications.
Uniqueness of Amiterol
This compound is unique in its specific molecular structure, which provides a distinct pharmacokinetic profile and duration of action compared to other bronchodilators . Its unique binding affinity and selectivity for beta-2 adrenergic receptors contribute to its effectiveness in treating respiratory conditions .
Properties
CAS No. |
54063-25-1 |
|---|---|
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(4-aminophenyl)-2-(butan-2-ylamino)ethanol |
InChI |
InChI=1S/C12H20N2O/c1-3-9(2)14-8-12(15)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8,13H2,1-2H3 |
InChI Key |
UWYLQWLJGMLJQF-UHFFFAOYSA-N |
SMILES |
CCC(C)NCC(C1=CC=C(C=C1)N)O |
Canonical SMILES |
CCC(C)NCC(C1=CC=C(C=C1)N)O |
Key on ui other cas no. |
54063-25-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


